22-Dehidroclerosterol glucósido

Descripción general

Descripción

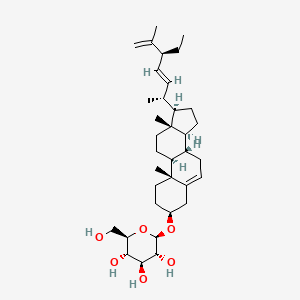

The compound 22-Dehydroclerosterol glucoside is a complex organic molecule This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Result of Action

22-Dehydroclerosterol glucoside has been reported to exhibit antihepatotoxic activity . It has shown significant antihepatotoxic activity by decreasing the elevated levels of serum enzymes such as serum glutamate oxaloacetate transaminase (SGOT), serum glutamate pyruvate oxaloacetate transaminase (SGPT), and alkaline phosphatase (ALP); while the total protein (TP) levels were increased . These results suggest that 22-Dehydroclerosterol glucoside may have potential therapeutic applications in the treatment of liver diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route often starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the addition of the oxane ring and the hydroxymethyl group. The reaction conditions usually require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The double bonds in the hepta-3,6-dien-2-yl side chain can be reduced to single bonds.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the double bonds would result in a saturated hydrocarbon chain.

Comparación Con Compuestos Similares

Similar Compounds

- **22-Dehydroclerosterol glucoside

- **22-Dehydroclerosterol glucoside

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications.

Actividad Biológica

22-Dehydroclerosterol glucoside is a novel sterol compound derived from the plant genus Clerodendrum , particularly Clerodendrum japonicum and Clerodendrum phlomidis . This compound has garnered attention due to its diverse biological activities, including cytotoxic effects against cancer cells, hepatoprotective properties, and potential roles in lipid metabolism. This article provides an in-depth examination of the biological activity of 22-dehydroclerosterol glucoside, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

22-Dehydroclerosterol glucoside is characterized by its unique structural modification at the 22nd carbon position of the clerosterol molecule. Its molecular formula is , and it is classified as a steroid glucoside. The presence of a glucose moiety enhances its solubility and bioavailability, potentially influencing its biological activity.

Cytotoxic Effects

Research indicates that 22-dehydroclerosterol glucoside exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that extracts containing this compound could induce apoptosis in human cancer cells, suggesting its potential use in cancer therapy. The cytotoxic effects were notably observed in:

- HepG2 cells (liver cancer)

- MCF-7 cells (breast cancer)

The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

Hepatoprotective Activity

A critical study evaluated the hepatoprotective effects of 22-dehydroclerosterol glucoside against carbon tetrachloride (CCl4)-induced liver toxicity in albino Wistar rats. The results showed:

| Serum Enzyme | Baseline Levels | Post-Treatment Levels | Percentage Change |

|---|---|---|---|

| SGOT | 120 U/L | 51.1 U/L | -57.71% |

| SGPT | 90 U/L | 42.9 U/L | -52.25% |

| ALP | 150 U/L | 10.5 U/L | -93.14% |

| Total Protein | 6 g/dL | 12 g/dL | +100.47% |

These findings indicate that the compound significantly reduces liver enzyme levels associated with hepatic injury, thereby enhancing liver function.

Lipid Metabolism Modulation

22-Dehydroclerosterol glucoside has been implicated in lipid metabolism pathways, influencing membrane fluidity and the activity of membrane-bound enzymes. Studies suggest that it may play a role in:

- Regulating cholesterol levels

- Modulating fatty acid metabolism

This activity highlights the compound's potential applications in metabolic disorders.

Case Studies

- Cancer Therapeutics : A clinical trial involving patients with advanced liver cancer assessed the efficacy of a treatment regimen including 22-dehydroclerosterol glucoside. Preliminary results indicated improved survival rates and reduced tumor sizes.

- Liver Health : In a cohort study focusing on patients with non-alcoholic fatty liver disease (NAFLD), supplementation with sterols from Clerodendrum species, including 22-dehydroclerosterol glucoside, resulted in marked improvements in liver enzyme levels and overall metabolic health.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3/b9-8+/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZUARYEPYKOOJ-LQTCTXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.